4-Hydroxy-8-methyl-2H-chromen-2-one
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Overview
Description
4-Hydroxy-8-methyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their aromatic properties and diverse biological activities. This compound, with the molecular formula C10H8O3, is characterized by a chromen-2-one core structure substituted with a hydroxy group at the 4-position and a methyl group at the 8-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method entails the condensation of phenols with β-keto esters in the presence of an acid catalyst. For instance, the reaction between resorcinol and ethyl acetoacetate in the presence of sulfuric acid can yield the desired compound . Another method involves the Williamson etherification reaction, where 4-hydroxy-2H-chromen-2-one reacts with alkyl halides in the presence of potassium carbonate in DMF .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Mechanochemical Pechmann condensation, which uses a high-speed ball mill mixer at room temperature under solvent-free conditions, is an example of an environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of 4-keto-8-methyl-2H-chromen-2-one.
Reduction: Formation of 4-hydroxy-8-methyl-2H-dihydrochromen-2-one.
Substitution: Formation of various ether derivatives depending on the alkyl halide used.
Scientific Research Applications
4-Hydroxy-8-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anticoagulant properties, similar to other coumarin derivatives.
Mechanism of Action
The biological activity of 4-Hydroxy-8-methyl-2H-chromen-2-one is primarily due to its ability to interact with various molecular targets. For instance, it can inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it can bind to proteins involved in blood coagulation, similar to other coumarin derivatives, leading to anticoagulant effects .
Comparison with Similar Compounds
4-Hydroxy-2H-chromen-2-one: Lacks the methyl group at the 8-position, which can influence its biological activity and solubility.
7-Hydroxy-4-methyl-2H-chromen-2-one (Hymecromone): Has a hydroxy group at the 7-position instead of the 4-position, used as a choleretic agent.
4-Hydroxy-6,8-dimethyl-2H-chromen-2-one: Contains an additional methyl group at the 6-position, which can affect its reactivity and biological properties.
Uniqueness: The presence of both a hydroxy group at the 4-position and a methyl group at the 8-position in 4-Hydroxy-8-methyl-2H-chromen-2-one imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-hydroxy-8-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-3-2-4-7-8(11)5-9(12)13-10(6)7/h2-5,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTGXRICOTZSFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24631-83-2 |
Source
|
Record name | 4-hydroxy-8-methyl-2H-chromen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the main focus of the research presented in the paper?
A1: The research primarily focuses on exploring the reactivity of (chlorocarbonyl) phenyl ketene with different nucleophiles like β-ketoamides and thiochromen-2-one. [] The goal is to synthesize novel heterocyclic compounds, potentially with biological activity, using a one-pot reaction strategy.
Q2: Why are one-pot reactions advantageous in organic synthesis?
A2: One-pot reactions are desirable in organic synthesis because they allow for multiple chemical transformations to occur in a single reaction vessel without the need for isolation and purification of intermediates. [] This approach can save time, reduce waste, and potentially increase overall yields.
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